Ethyl (2R)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate
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Overview
Description
Ethyl (2R)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate is a chiral piperidine derivative. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. This compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and phenylethylamine.
Chiral Resolution: The chiral centers are introduced through chiral resolution techniques, often using chiral catalysts or auxiliaries.
Esterification: The carboxylate group is introduced through esterification reactions, typically using ethyl alcohol and acid catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl (2R)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl (2R)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (S)-piperidine-2-carboxylate hydrochloride
- (S)-piperidine-2-carboxylic acid ethyl ester hydrochloride
Uniqueness
Ethyl (2R)-4-Methyl-1-((S)-1-phenylethyl)piperidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct biological activities compared to other piperidine derivatives. Its chiral centers contribute to its high specificity and potency in various applications.
Properties
Molecular Formula |
C17H25NO2 |
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Molecular Weight |
275.4 g/mol |
IUPAC Name |
ethyl (2R)-4-methyl-1-[(1S)-1-phenylethyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-4-20-17(19)16-12-13(2)10-11-18(16)14(3)15-8-6-5-7-9-15/h5-9,13-14,16H,4,10-12H2,1-3H3/t13?,14-,16+/m0/s1 |
InChI Key |
VCWVJJJJCQJWOU-JGKCFBKVSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CC(CCN1[C@@H](C)C2=CC=CC=C2)C |
Canonical SMILES |
CCOC(=O)C1CC(CCN1C(C)C2=CC=CC=C2)C |
Origin of Product |
United States |
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